

Ombitasvir mechanism of action NS5A inhibitor

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Compound Focus: Ombitasvir

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Mechanism of Action and Quantitative Potency

While the precise enzymatic function of NS5A was not fully characterized at the time of **ombitasvir's** development, the protein is essential for viral RNA replication and the assembly of new viral particles. [1] [2] **Ombitasvir** exerts its effect by potently inhibiting the HCV NS5A protein. [1]

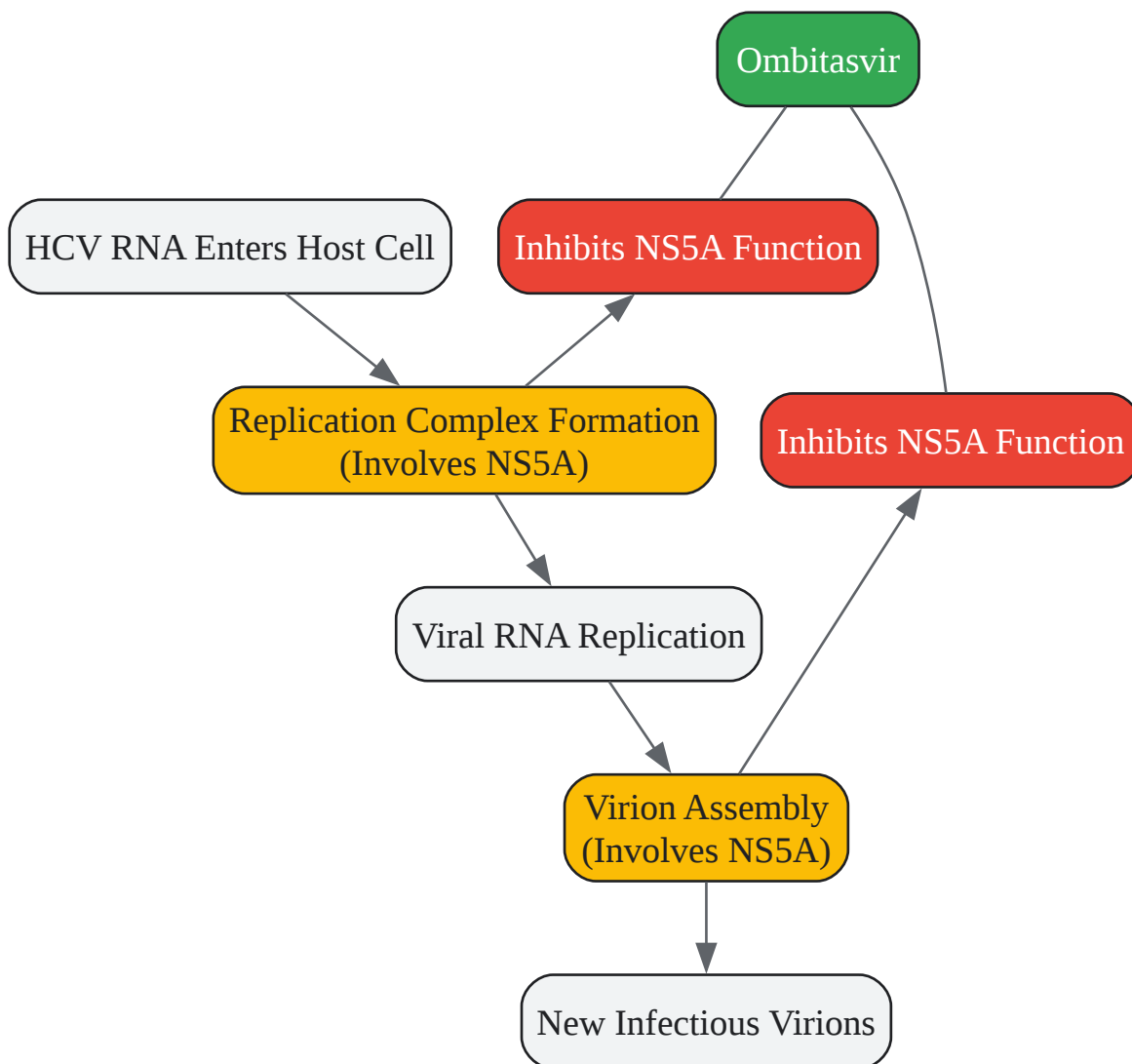
The table below summarizes the in vitro antiviral activity of **ombitasvir** against different HCV genotypes, as measured in replicon assays.

- **Table 1: In Vitro Antiviral Potency (EC50) of Ombitasvir Across HCV Genotypes [2]**

HCV Genotype	Mean EC50 (pM)
1a	1.3
1b	0.82
2a	5.4
2b	19.3
3a	4.1
4a	0.55

HCV Genotype	Mean EC50 (pM)
5a	1.9
6a	366

Potential modes of action include blocking signaling interactions, redistributing NS5A from the endoplasmic reticulum to lipid droplets, and disrupting the formation of the HCV replication complex. [1] The following diagram illustrates the proposed mechanism within the viral replication cycle.



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*Proposed multi-step inhibition of the HCV lifecycle by **Ombitasvir** via NS5A targeting.*

Resistance Profile and Associated Mutations

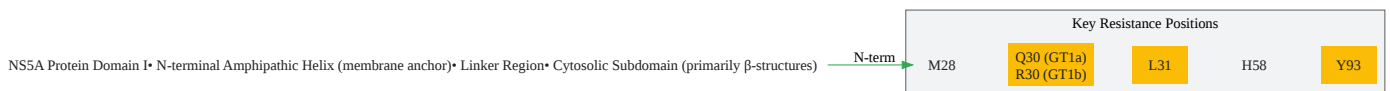
A significant challenge with NS5A inhibitors is the low genetic barrier to resistance. In vitro resistance selection and clinical monotherapy studies identified specific resistance-associated substitutions (RASs) in the NS5A gene that reduce susceptibility to **ombitasvir**. [2] [3]

The table below lists key RASs that have been observed in patients failing therapies containing **ombitasvir**.

- **Table 2: Key Resistance-Associated Substitutions (RASs) to Ombitasvir** [3]

HCV Genotype	Primary Resistance-Associated Substitutions (RASs)
1a	M28T/V, Q30E/H/K/L/R/Y, L31V, H58D, Y93C/F/H/L/N/S
1b	L28M, R30Q, L31F/M/V, Y93H/S
4	L28S/V

In genotype 1a, specific RAS patterns (e.g., combinations at positions 30 and 93) can confer high levels of resistance. [3] The diagram below maps these critical resistance positions onto a simplified structure of the NS5A protein.



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*Schematic of NS5A Domain I showing key amino acid positions where substitutions confer resistance to **Ombitasvir**. Positions common across genotypes are highlighted.*

Clinical Application and Combination Therapy

To overcome the low barrier to resistance and achieve cure, **ombitasvir** is always used in combination with other DAAs. It is co-formulated with other agents in several regimens. [1] [4] [5]

- **Viekira Pak:** A combination of **ombitasvir**, paritaprevir (NS3/4A protease inhibitor), ritonavir (CYP3A inhibitor, used as a pharmacokinetic enhancer), and dasabuvir (non-nucleoside NS5B polymerase inhibitor). [1] [4]
- **Technivie:** A combination of **ombitasvir**, paritaprevir, and ritonavir. [1] [5]

This multi-targeted approach synergistically suppresses viral replication, leading to sustained virologic response (SVR) rates exceeding 95% in patients with HCV genotype 1 or 4 infection. [6] [4]

Detailed Experimental Protocols

For researchers, the methodologies used to establish the potency and resistance profile are critical.

- **In Vitro Antiviral Activity and Resistance Selection [2]**
 - **Replicon System:** The activity of **ombitasvir** was assessed using stable or transient bicistronic subgenomic replicon cell lines for genotypes 1-6. These replicons contain a firefly luciferase reporter gene, allowing for quantitative measurement of viral replication inhibition.
 - **EC50 Determination:** Replicon cells were treated with serial dilutions of **ombitasvir**. After a set incubation period, luciferase activity was measured. The EC50 (half-maximal effective concentration) was calculated from the dose-response curve.
 - **In Vitro Resistance Selection:** Replicon cells were passaged in the presence of increasing concentrations of **ombitasvir**. The emerging resistant replicon populations were sequenced to identify mutations in the NS5A gene.
- **In Vivo 3-Day Monotherapy Study [2]**
 - **Clinical Trial Design:** A Phase 1 study (NCT01181427) enrolled HCV genotype 1-infected patients. They were administered **ombitasvir** (5, 25, 50, or 200 mg) once daily for 3 days as monotherapy.
 - **Viral Load Measurement:** HCV RNA levels in patient plasma were quantified at baseline and throughout the dosing period to determine the antiviral activity (max \log_{10} IU/mL reduction).
 - **Resistance Monitoring:** Clonal sequencing of the NS5A region from patient viral samples was performed before and after dosing (e.g., at 48 hours) to detect the emergence of RASs.

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